molecular formula C16H13NO5 B11546634 Acetic acid, [3-(2,4-dimethyl-5-oxazolylcarbonyl)-5-benzofuryl] ester

Acetic acid, [3-(2,4-dimethyl-5-oxazolylcarbonyl)-5-benzofuryl] ester

Cat. No.: B11546634
M. Wt: 299.28 g/mol
InChI Key: OYAIXLRTDFECFY-UHFFFAOYSA-N
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Description

3-(2,4-DIMETHYL-1,3-OXAZOLE-5-CARBONYL)-1-BENZOFURAN-5-YL ACETATE is a complex organic compound that features both oxazole and benzofuran moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-DIMETHYL-1,3-OXAZOLE-5-CARBONYL)-1-BENZOFURAN-5-YL ACETATE typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole ring, followed by the introduction of the benzofuran moiety. The final step involves the esterification of the compound to form the acetate group.

    Oxazole Ring Formation: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Benzofuran Introduction: The benzofuran moiety can be introduced via a Friedel-Crafts acylation reaction, where the oxazole derivative is reacted with a benzofuran precursor in the presence of a Lewis acid catalyst.

    Esterification: The final step involves the esterification of the carboxylic acid group with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-DIMETHYL-1,3-OXAZOLE-5-CARBONYL)-1-BENZOFURAN-5-YL ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-(2,4-DIMETHYL-1,3-OXAZOLE-5-CARBONYL)-1-BENZOFURAN-5-YL ACETATE has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Biology: The compound can be used in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.

    Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 3-(2,4-DIMETHYL-1,3-OXAZOLE-5-CARBONYL)-1-BENZOFURAN-5-YL ACETATE involves its interaction with specific molecular targets. The oxazole and benzofuran moieties can interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2,4-DIMETHYL-1,3-OXAZOLE-5-CARBOXYLIC ACID: A simpler oxazole derivative with similar chemical properties.

    BENZOFURAN-2-CARBOXYLIC ACID: A benzofuran derivative with a carboxylic acid group.

    OXAZOLE-5-CARBOXYLIC ACID: Another oxazole derivative with a carboxylic acid group.

Uniqueness

3-(2,4-DIMETHYL-1,3-OXAZOLE-5-CARBONYL)-1-BENZOFURAN-5-YL ACETATE is unique due to the combination of oxazole and benzofuran moieties, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H13NO5

Molecular Weight

299.28 g/mol

IUPAC Name

[3-(2,4-dimethyl-1,3-oxazole-5-carbonyl)-1-benzofuran-5-yl] acetate

InChI

InChI=1S/C16H13NO5/c1-8-16(21-9(2)17-8)15(19)13-7-20-14-5-4-11(6-12(13)14)22-10(3)18/h4-7H,1-3H3

InChI Key

OYAIXLRTDFECFY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=N1)C)C(=O)C2=COC3=C2C=C(C=C3)OC(=O)C

Origin of Product

United States

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